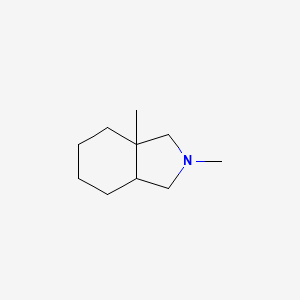
2,3a-Dimethyloctahydro-1H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3a-Dimethyloctahydro-1H-isoindole is a heterocyclic organic compound that belongs to the isoindole family Isoindoles are known for their unique structural features, which include a fused benzopyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3a-Dimethyloctahydro-1H-isoindole can be achieved through several methods, including ring-closure reactions, aromatization processes, and ring transformations. One common method involves the cyclization of benzylic amines under acidic conditions, which leads to the formation of the isoindole ring system . Another approach is the intramolecular α-arylation of amino esters, which also results in the formation of the desired isoindole structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts such as gold or palladium to facilitate the cyclization process . Additionally, the reaction conditions are carefully controlled to minimize the formation of by-products and ensure the efficient production of the target compound.
Chemical Reactions Analysis
Types of Reactions
2,3a-Dimethyloctahydro-1H-isoindole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure and enhance its properties for specific applications.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include isoindole-1,3-dione derivatives, isoindoline derivatives, and various substituted isoindole compounds. These products have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,3a-Dimethyloctahydro-1H-isoindole involves its interaction with specific molecular targets and pathways. For example, isoindole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response . The compound’s structure allows it to bind to the active site of COX enzymes, thereby blocking their activity and reducing the production of pro-inflammatory mediators such as prostaglandins .
Comparison with Similar Compounds
Similar Compounds
Isoindoline: A fully reduced member of the isoindole family, known for its stability and use in various synthetic applications.
Isoindole-1,3-dione: An oxidized form of isoindole, commonly used in the synthesis of pharmaceuticals and other bioactive compounds.
Uniqueness
2,3a-Dimethyloctahydro-1H-isoindole is unique due to its specific structural features, which include the presence of two methyl groups and an octahydro ring systemCompared to other isoindole derivatives, this compound offers unique opportunities for the development of new materials and therapeutic agents .
Properties
CAS No. |
87401-48-7 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
2,7a-dimethyl-3,3a,4,5,6,7-hexahydro-1H-isoindole |
InChI |
InChI=1S/C10H19N/c1-10-6-4-3-5-9(10)7-11(2)8-10/h9H,3-8H2,1-2H3 |
InChI Key |
IDWKGPXTZQKWCT-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCCC1CN(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


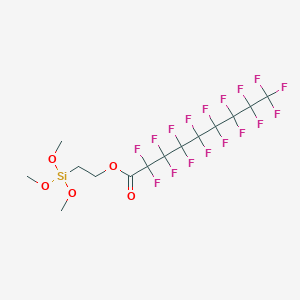
methanolate](/img/structure/B14423441.png)
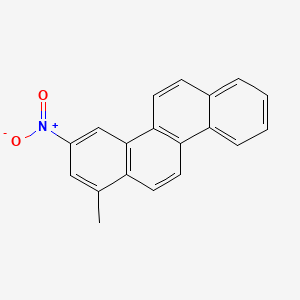

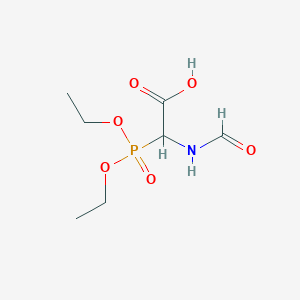

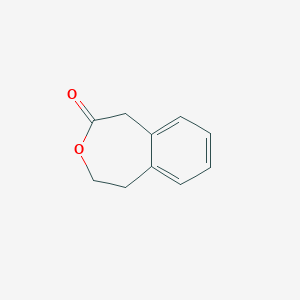
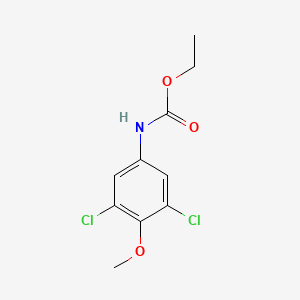
![3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one](/img/structure/B14423495.png)
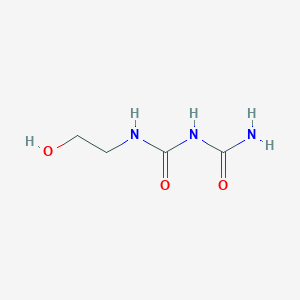
![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)
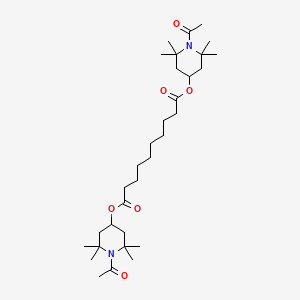
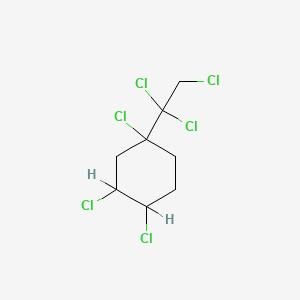
![1-Fluoro-4-iodobicyclo[2.2.1]heptane](/img/structure/B14423529.png)
